5‑Bromo Substituent on Furan Confers Sub‑100 nM JNK3 Inhibition Potency: Evidence from Piperazine Amide SAR
In a systematic piperazine amide JNK inhibitor SAR study, the 5‑bromofuran‑2‑carboxamide analog (compound 9b) exhibited JNK3 IC₅₀ = 0.06 μM and JNK1 IC₅₀ = 0.09 μM. This represents the most potent halogen substitution at the furan 5‑position among all tested analogs [1]. The 5‑chloro analog (9d) showed comparable JNK3 IC₅₀ = 0.08 μM, whereas the 5‑fluoro analog (9e) was markedly less potent with JNK3 IC₅₀ = 0.41 μM, representing a 6.8‑fold loss in activity compared to the bromo derivative [1]. The 5‑methyl analog (9g) exhibited JNK3 IC₅₀ = 0.53 μM (8.8‑fold weaker), and the 5‑ethyl analog (9i) showed JNK3 IC₅₀ = 1.0 μM (16.7‑fold weaker). These data establish 5‑bromo as the optimal substituent for JNK3 potency within the furan‑2‑carboxamide piperazine chemotype.
| Evidence Dimension | JNK3 inhibitory potency (IC₅₀) as a function of furan 5‑position substituent |
|---|---|
| Target Compound Data | IC₅₀ = 0.06 μM (5‑bromo, compound 9b) |
| Comparator Or Baseline | 5‑F (9e): IC₅₀ = 0.41 μM; 5‑Me (9g): IC₅₀ = 0.53 μM; 5‑Et (9i): IC₅₀ = 1.0 μM; 5‑Cl (9d): IC₅₀ = 0.08 μM |
| Quantified Difference | 6.8‑fold more potent than 5‑fluoro; 8.8‑fold more potent than 5‑methyl; 16.7‑fold more potent than 5‑ethyl; 1.3‑fold more potent than 5‑chloro |
| Conditions | JNK3 and JNK1 biochemical HTRF assay; ATP concentration = 1 μM; enzyme concentrations: JNK1 = 0.1 nM, JNK3 = 0.3 nM; biotinylated‑ATF2 substrate = 0.4 nM; values are means of three experiments, SD ≤ 20% |
Why This Matters
For procurement decisions involving JNK‑focused research, the 5‑bromo substitution provides the highest JNK3 inhibitory potency among all tested furan halogen/alkyl variants, directly impacting assay sensitivity and the achievable window for target engagement studies.
- [1] Shin Y, Chen W, Habel J, Duckett D, Ling YY, Koenig M, He Y, Vojkovsky T, LoGrasso P, Kamenecka TM. Synthesis and SAR of piperazine amides as novel c‑jun N‑terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett. 2009 Jun 15;19(12):3344‑3347. Table 3. View Source
